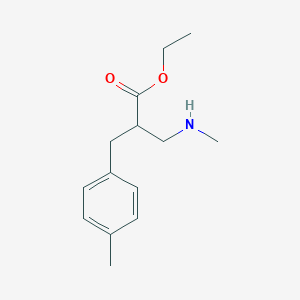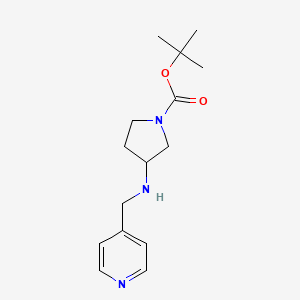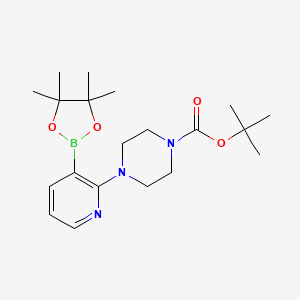![molecular formula C16H19NO B1437318 N-[2-(3,4-Dimethylphenoxy)ethyl]aniline CAS No. 1040684-51-2](/img/structure/B1437318.png)
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline
Descripción general
Descripción
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .
Physical And Chemical Properties Analysis
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a solid at room temperature. It has a predicted boiling point of 410.9°C at 760 mmHg and a predicted density of 1.1 g/cm³ .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline and its derivatives have been synthesized and characterized for various applications. For instance, studies have explored the synthesis of related aniline derivatives through different chemical reactions, optimizing conditions to achieve high yields and understanding their structural properties through spectroscopic and theoretical investigations. These compounds have shown potential in creating materials with fluorescent properties and have been used to study intramolecular proton transfers in salicylideneanil structures (Buruianǎ et al., 2005).
Analytical and Catalytic Applications
Aniline derivatives, including those related to N-[2-(3,4-Dimethylphenoxy)ethyl]aniline, have been utilized in analytical chemistry for the detection and determination of various chemical species. For example, modified anilines have been identified as metabolites in biological systems, indicating their role in biotransformation studies (Kolar & Schlesiger, 1975). Additionally, these compounds have been investigated in the context of catalysis, such as in the synthesis of quinolines, demonstrating their utility in facilitating chemical reactions (Cho et al., 1999).
Materials Science
In materials science, aniline derivatives have contributed to the development of new organic materials for nonlinear optical (NLO) applications. The synthesis of binary adducts with phenolic coformers and the investigation of their structural and optical properties have highlighted the potential of these compounds in creating materials with desirable electronic and optical characteristics (Draguta et al., 2015).
Environmental and Biological Studies
Aniline derivatives have also been involved in environmental and biological studies, exploring their reactions and transformations under various conditions. For instance, research on the reactions of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides has provided insights into the chemical behavior of these compounds, which can have implications for understanding their environmental fate and biological activity (Sami & Osman, 1976).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPUSCGIJLYXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)






![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)


![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)


